Benzoxaboroles are a class of heterocyclic compounds characterized by a boron atom incorporated into a five-membered ring system that also includes an oxygen atom and a benzene ring. They have attracted significant interest in scientific research due to their unique chemical properties and potential for diverse applications. The presence of the boron atom allows benzoxaboroles to form reversible covalent bonds with nucleophilic groups, which is key to their activity in various biological and chemical processes.
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound belonging to the class of benzoxaboroles, which are characterized by their unique boron-containing heterocycles. This compound features a methyl group at the 6-position and a hydroxyl group at the 1-position of the benzoxaborole structure. Benzoxaboroles have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry, particularly as antibacterial and antifungal agents.
Benzoxaboroles, including 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, are synthesized through various organic chemistry methods. They can be derived from starting materials such as phenolic compounds and boronic acids. The synthesis often involves multi-step reactions that may include coupling reactions, protecting group strategies, and cyclization processes.
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is classified under:
The synthesis of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves a series of reactions that can include:
One notable method for synthesizing benzoxaboroles involves the reaction of 6-amino derivatives with appropriate carbonyl compounds under mild conditions to yield high yields of the desired products. For instance, a study highlighted a convenient synthesis of dipeptidyl benzoxaboroles using protecting-group-free coupling methods . This approach emphasizes atom efficiency and mild reaction conditions.
The molecular structure of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can be represented as follows:
This compound features:
The molecular weight of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is approximately 165.99 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity.
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol participates in various chemical reactions typical for boron-containing compounds:
The reactivity of benzoxaboroles is influenced by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in biological applications where selective binding to targets is required .
The mechanism of action for benzoxaboroles generally involves their interaction with specific biological targets such as enzymes or receptors. For instance:
In preclinical studies, compounds like DNDI-6148 (a benzoxaborole derivative) showed promising activity against Trypanosoma brucei, indicating that similar mechanisms may apply to 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in terms of antimicrobial efficacy .
The stability and reactivity profiles are influenced by the presence of the hydroxyl group and the methyl substitution on the benzene ring. These properties make it suitable for further functionalization and application development.
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has potential applications in:
Benzoxaboroles have been explored for their roles in drug discovery due to their unique mechanisms of action against various pathogens . Their versatility allows for modifications that enhance efficacy and selectivity in therapeutic applications.
The therapeutic application of boron-containing compounds represents a paradigm shift in medicinal chemistry, evolving from neutron capture therapy agents to targeted small-molecule therapeutics. Early organoboron compounds like bortezomib (FDA-approved in 2003) demonstrated boron’s capacity as a protease inhibitor, validating boron’s electrophilic properties for drug development [1] [6]. This breakthrough catalyzed interest in benzoxaboroles—cyclic hemiesters of boronic acids with enhanced hydrolytic stability. The 2014 FDA approval of tavaborole (for onychomycosis) and 2016 approval of crisaborole (for atopic dermatitis) established benzoxaboroles as clinically viable scaffolds [1] [4]. These milestones underscore a transition from boron as a spectroscopic tag to a functional pharmacophore in infectious and inflammatory disease therapeutics [4] [6].
Benzoxaboroles exhibit unique physicochemical properties derived from their intramolecular B-O coordination. The five-membered oxaborole ring imposes ring strain, lowering the pKa (~7.3) compared to phenylboronic acids (pKa ~8.7), enhancing Lewis acidity under physiological conditions [1] [4]. This facilitates reversible transition between trigonal planar (sp²) and tetrahedral (sp³) hybridization upon diol binding or enzyme interaction (Figure 1A). Critically, this dynamic geometry enables:
Table 1: Key Structural Properties Enabling Benzoxaborole Bioactivity
Property | Benzoxaborole | Aryl Boronic Acid | Biological Implication |
---|---|---|---|
pKa | ~7.3 | ~8.7 | Enhanced diol binding at physiological pH |
Bond Length (B-O), Å | 1.36–1.39 | 1.48–1.52 | Increased ring strain/Lewis acidity |
Hybridization Interconversion | sp² ⇌ sp³ | Limited | Adaptive target binding |
This scaffold’s versatility is evidenced by its engagement with diverse targets: PDE4 (crisaborole), β-lactamase, CPSF3 endonuclease (antiparasitic agents), and LeuRS [1] [3].
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 92333-30-7) exemplifies strategic benzoxaborole optimization. Its structure features a methyl group at the C6 position, balancing lipophilicity (clogP ~1.2) and electronic effects to enhance target engagement [2] [5] [9]. Key attributes include:
Table 2: Physicochemical Profile of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₉BO₂ | PubChem [2] |
SMILES | B1(C2=C(CO1)C=CC(=C2)C)O | PubChem [2] |
InChI Key | KZALQIDAXIGAKF-UHFFFAOYSA-N | PubChem [2] |
Purity | ≥97% | Supplier specifications [9] |
Storage | -20°C, desiccated | Stability studies [9] |
This compound has enabled structure-activity relationship (SAR) studies in antiparasitic and antibacterial contexts. For example, C6 alkylation in benzoxaborole libraries improved Mycobacterium tuberculosis LeuRS inhibition by optimizing steric complementarity [6] [7]. Its commercial availability (e.g., Sigma-Aldrich, BLD Pharm) accelerates derivative synthesis for high-throughput screening [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9